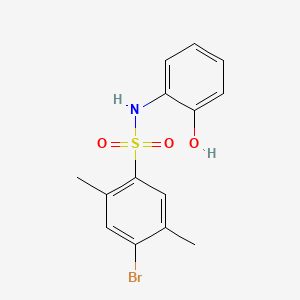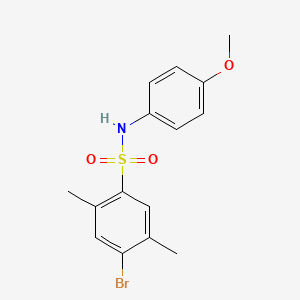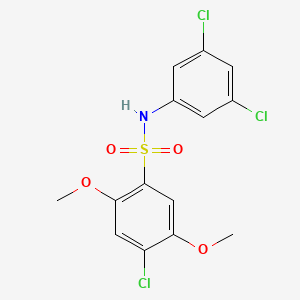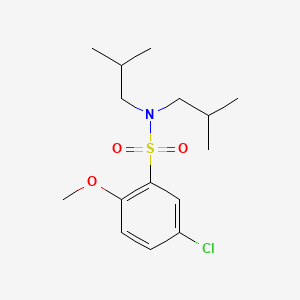
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the effects of chemotherapy drugs. In HIV, this compound has been shown to inhibit the replication of the virus by blocking the integration of the viral DNA into the host genome. In Alzheimer's disease, this compound has been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with the pathology of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is that it has been shown to have a broad spectrum of activity against various diseases. It has also been found to enhance the effects of other drugs, making it a potential candidate for combination therapy. However, one limitation of this compound is that it has low bioavailability, which can limit its effectiveness in vivo. It also has a short half-life, which may require frequent dosing.
Orientations Futures
For the study of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide include improving its pharmacokinetic properties and studying its potential as a combination therapy with other drugs.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps. The first step is the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and diisopropylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2-methylpropan-2-ol to produce this compound. The yield of the final product is around 50%.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the effects of chemotherapy drugs. In HIV, this compound has been shown to inhibit the replication of the virus. In Alzheimer's disease, this compound has been studied for its potential to inhibit the formation of amyloid beta plaques.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3S/c1-11(2)9-17(10-12(3)4)21(18,19)15-8-13(16)6-7-14(15)20-5/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBYLJBYSIXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)
![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

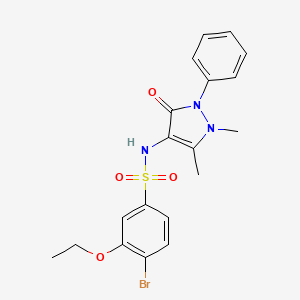
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
